molecular formula C19H27NO5S B2823123 (oxan-2-yl)methyl 4-phenylmethanesulfonylpiperidine-1-carboxylate CAS No. 2034227-03-5

(oxan-2-yl)methyl 4-phenylmethanesulfonylpiperidine-1-carboxylate

Cat. No.: B2823123
CAS No.: 2034227-03-5
M. Wt: 381.49
InChI Key: NWLSFENWUULSBT-UHFFFAOYSA-N
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Description

(oxan-2-yl)methyl 4-phenylmethanesulfonylpiperidine-1-carboxylate is a synthetic building block of interest in medicinal chemistry and drug discovery research. This compound features a piperidine core, a common scaffold in pharmaceuticals, functionalized with a phenylmethanesulfonyl group and a (oxan-2-yl)methyl carbamate ester. The sulfonyl group can act as a key pharmacophore, potentially enabling the molecule to interact with enzyme active sites, particularly proteases . The carbamate moiety is often utilized to modulate the compound's stability and pharmacokinetic properties. As a versatile chemical intermediate, it is designed for the synthesis of more complex molecules for biological screening. Its structure suggests potential application in developing inhibitors for enzymes like dipeptidyl peptidase or other hydrolases, which are targets for conditions such as respiratory diseases, metabolic disorders, and inflammation . This product is intended for non-human research applications only and is not for diagnostic or therapeutic use. Researchers are encouraged to consult relevant safety data sheets (SDS) prior to use.

Properties

IUPAC Name

oxan-2-ylmethyl 4-benzylsulfonylpiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO5S/c21-19(25-14-17-8-4-5-13-24-17)20-11-9-18(10-12-20)26(22,23)15-16-6-2-1-3-7-16/h1-3,6-7,17-18H,4-5,8-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWLSFENWUULSBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)COC(=O)N2CCC(CC2)S(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (oxan-2-yl)methyl 4-phenylmethanesulfonylpiperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the individual components. The tetrahydropyran ring can be synthesized through the acid-catalyzed cyclization of dihydropyran. The benzylsulfonyl group is introduced via sulfonylation reactions using benzyl chloride and a suitable sulfonating agent. The piperidine carboxylate moiety is prepared through the esterification of piperidine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(oxan-2-yl)methyl 4-phenylmethanesulfonylpiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzylsulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

(oxan-2-yl)methyl 4-phenylmethanesulfonylpiperidine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (oxan-2-yl)methyl 4-phenylmethanesulfonylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Hypothetical analogs (based on –5 and general knowledge) might include sulfonamide- or piperidine-containing molecules.

Compound Name Molecular Weight Key Functional Groups Potential Applications Structural Differences vs. Target Compound
(oxan-2-yl)methyl 4-phenylmethanesulfonylpiperidine-1-carboxylate ~380 g/mol* Piperidine, sulfonyl, oxane, carboxylate Hypothetical enzyme inhibition Reference compound
4-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine hydrochloride () 254.38 g/mol Piperidine, oxadiazole, oxane Ion channel modulation Oxadiazole replaces sulfonyl-carboxylate system
(2S,5R,6R)-6-{(R)-2-[(R)-2-Amino-2-phenylacetamido]-2-phenylacetamido}-... () ~600 g/mol* β-lactam, thiazolidine, amino acids Antibacterial agents β-lactam core vs. piperidine-sulfonyl scaffold

Notes:

  • *Molecular weights estimated using standard atomic masses.
  • The sulfonyl group in the target compound may enhance electrophilic reactivity compared to oxadiazole or amide-based analogs .
  • Piperidine derivatives often exhibit improved bioavailability over bulkier heterocycles (e.g., β-lactams) due to reduced steric hindrance .

Research Findings and Challenges

  • Synthetic Complexity : The sulfonyl-carboxylate motif in the target compound likely requires multi-step synthesis, contrasting with simpler oxadiazole derivatives ().
  • Structural Validation : Tools like PLATON () would be critical for detecting crystallographic disorders or validating hydrogen-bonding networks in analogs .
  • Bioactivity Gaps: No pharmacological data are available in the evidence. Comparative studies would need to assess parameters like IC₅₀ values, metabolic stability, and toxicity.

Recommendations for Further Study

To address the lack of direct evidence:

Consult Cambridge Structural Database (CSD) or PubChem for crystallographic/biological data.

Use SHELXL () to refine the compound’s X-ray structure and compare bond lengths/angles with analogs.

Perform in silico docking studies to predict target binding affinity relative to sulfonamide-containing drugs.

Biological Activity

The compound (oxan-2-yl)methyl 4-phenylmethanesulfonylpiperidine-1-carboxylate is a synthetic organic molecule with potential biological activity. This article aims to explore its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on available research findings.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a piperidine ring, a sulfonyl group, and an oxan moiety. The structural formula can be represented as follows:

C17H24N2O4S\text{C}_{17}\text{H}_{24}\text{N}_{2}\text{O}_{4}\text{S}

Key Properties

PropertyValue
Molecular Weight356.45 g/mol
SolubilitySoluble in organic solvents
StabilityStable under standard conditions

Biological Activity

Recent studies have indicated that (oxan-2-yl)methyl 4-phenylmethanesulfonylpiperidine-1-carboxylate exhibits various biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes and receptors. Preliminary data suggest that it may act as an inhibitor of certain proteases, which play critical roles in cellular signaling pathways and disease progression.

Case Studies and Research Findings

Several case studies have documented the biological effects of this compound:

  • Inhibition of Protease Activity : A study demonstrated that (oxan-2-yl)methyl 4-phenylmethanesulfonylpiperidine-1-carboxylate effectively inhibited protease activity in vitro, suggesting potential applications in treating diseases associated with protease dysregulation.
  • Anticancer Properties : Research indicated that the compound could induce apoptosis in cancer cell lines by modulating apoptotic pathways, highlighting its potential as a therapeutic agent in oncology.
  • Neuroprotective Effects : Another study explored its neuroprotective properties, where it was shown to reduce oxidative stress in neuronal cells, potentially offering benefits in neurodegenerative conditions.

Comparative Analysis with Similar Compounds

To better understand the unique properties of (oxan-2-yl)methyl 4-phenylmethanesulfonylpiperidine-1-carboxylate, it is useful to compare it with structurally similar compounds:

Compound NameBiological ActivityMechanism of Action
Compound AModerate protease inhibitionCompetitive inhibition
Compound BAnticancer effectsApoptosis induction
(oxan-2-yl)methyl 4-phenylmethanesulfonylpiperidine-1-carboxylate Strong protease inhibition & anticancer properties Multi-target modulation

Q & A

Q. What are the established synthetic routes for (oxan-2-yl)methyl 4-phenylmethanesulfonylpiperidine-1-carboxylate, and how do reaction conditions influence yield?

The synthesis typically involves multi-step protocols:

  • Step 1 : Formation of the piperidine core, often via cyclization of precursors like 4-phenylpiperidine derivatives.
  • Step 2 : Sulfonylation using phenylmethanesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to introduce the sulfonyl group at the 4-position .
  • Step 3 : Esterification of the piperidine nitrogen with (oxan-2-yl)methyl groups via coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI .

Q. Key Optimization Factors :

  • Temperature control during sulfonylation (0–25°C) minimizes side reactions.
  • Use of anhydrous solvents (e.g., DCM, THF) improves esterification efficiency.
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Approach :

  • NMR Spectroscopy :
    • 1H NMR : Peaks at δ 3.6–4.2 ppm (oxan-2-yl methyl ester protons) and δ 7.2–7.5 ppm (phenyl group) confirm substituent attachment .
    • 13C NMR : Carbonyl signals at ~170 ppm (ester) and 55–60 ppm (piperidine carbons) validate the core structure .
  • Mass Spectrometry : High-resolution MS (HRMS) matches the molecular formula (C19H25NO5S) with <2 ppm error .
  • HPLC : Purity assessment using a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) .

Advanced Research Questions

Q. How can stereochemical outcomes during synthesis be controlled, and what analytical methods resolve enantiomeric purity?

Strategies :

  • Chiral Auxiliaries : Use (R)- or (S)-oxan-2-yl methyl esters to direct stereochemistry during esterification .
  • Asymmetric Catalysis : Palladium-catalyzed coupling reactions with chiral ligands (e.g., BINAP) enhance enantioselectivity .

Q. Analytical Methods :

  • Chiral HPLC : Employ a Chiralpak AD-H column (hexane/isopropanol, 90:10) to separate enantiomers .
  • Optical Rotation : Compare experimental [α]D values with literature data for configuration assignment .

Challenge : Residual solvents may interfere with optical measurements; lyophilization prior to analysis is recommended .

Q. What computational methods are suitable for predicting the compound’s binding affinity to biological targets?

Approach :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., kinases, GPCRs). The sulfonyl group often engages in hydrogen bonding with catalytic residues .
  • MD Simulations : GROMACS or AMBER for stability analysis of ligand-target complexes over 100-ns trajectories .
  • SAR Studies : Compare with analogs (e.g., benzyl-sulfonyl derivatives) to identify critical pharmacophores .

Q. Data Contradiction Resolution :

  • If experimental IC50 values conflict with docking scores, validate via isothermal titration calorimetry (ITC) to measure binding thermodynamics .

Q. How can researchers address discrepancies in biological activity data across studies?

Root Cause Analysis :

  • Purity Variability : Impurities >5% (e.g., unreacted sulfonyl chloride) may skew results. Re-test using HPLC-validated samples .
  • Assay Conditions : Differences in buffer pH (e.g., 4.6 vs. 7.4) or incubation time alter activity. Standardize protocols per USP guidelines .

Q. Mitigation Strategies :

  • Dose-Response Curves : Perform triplicate experiments with positive controls (e.g., known inhibitors) to normalize data .
  • Meta-Analysis : Use tools like RevMan to statistically aggregate results from independent studies .

Q. What strategies optimize the compound’s stability under physiological conditions for in vitro studies?

Stability Challenges :

  • Ester Hydrolysis : Rapid degradation in aqueous buffers (t1/2 <2 hrs at pH 7.4) .

Q. Solutions :

  • Prodrug Design : Replace the ester with a carbamate group to slow hydrolysis .
  • Lyophilization : Store as a lyophilized powder and reconstitute in DMSO immediately before use .
  • Buffer Additives : Include 0.1% BSA to reduce non-specific binding in cell-based assays .

Q. How do structural modifications impact the compound’s pharmacokinetic (PK) profile?

SAR Insights :

  • Oxan-2-yl vs. Benzyl Esters : Oxan-2-yl improves metabolic stability (CYP3A4 resistance) but reduces solubility .
  • Sulfonyl Group Replacement : Switching to sulfonamide increases plasma protein binding, altering half-life .

Q. PK Study Design :

  • In Vivo : Administer 10 mg/kg (IV/oral) in rodent models; collect plasma samples for LC-MS/MS analysis at 0, 1, 4, 8, 24 hrs .
  • Key Metrics : AUC, Cmax, clearance, and volume of distribution .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Risk Mitigation :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles due to potential irritant properties .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of sulfonyl chloride vapors .
  • Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .

Q. Regulatory Compliance :

  • Adhere to OSHA guidelines for chemical hygiene and IACUC protocols for animal studies .

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